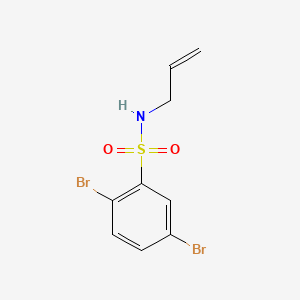

N-allyl-2,5-dibromobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound with the molecular formula C6H5Br2NO2S . It falls under the category of organic building blocks and is primarily used in synthetic chemistry and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with two bromine atoms, a sulfonamide group, and an allyl functional group.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Sulfonamide-substituted compounds, including those similar to N-allyl-2,5-dibromobenzenesulfonamide, have been explored for their roles in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been investigated for their solubility, stability, and potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and have been used for the oxidation of olefins, such as cyclohexene and styrene, with hydrogen peroxide as the oxidant, leading to products like allylic ketones and benzaldehyde (Işci et al., 2014).

Synthesis of Fluorinated Compounds

Another study focused on the synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent used for radiochemical transformations. This compound reacts with silyl enol ethers and allylsilanes to deliver labeled fluorinated ketones and allylic fluorides, respectively, showcasing its utility in the radiosynthesis of complex molecules like the fluorinated A ring of vitamin D3 (Teare et al., 2007).

Development of Benzosultams

Merging cross-metathesis and radical cyclization techniques has been applied to N-alkyl-N-allyl-2-bromobenzenesulfonamides, leading to the straightforward access to 4-substituted benzosultams. This process involves functionalizing the sulfonamide derivatives by selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield the target compounds in moderate-to-good yields (Feuillastre et al., 2013).

Antimycobacterial Agents

Research on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents included the synthesis of 2,4-dinitrophenylsulfonamides with tunable SO₂ release profiles. N-Benzyl-2,4-dinitrobenzenesulfonamide, for instance, demonstrated high potency in inhibiting Mycobacterium tuberculosis, highlighting the potential of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

Propiedades

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2,5-dibromobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)